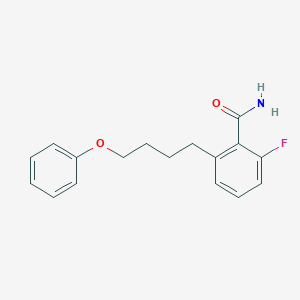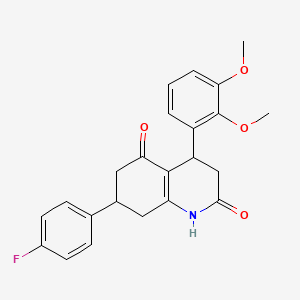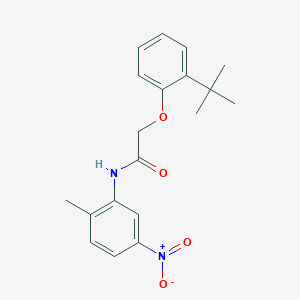![molecular formula C21H29N3O3 B5551327 2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)
2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves reactions like formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, leading to complex molecular structures with significant conjugations within their moieties, as seen in Moser, Bertolasi, and Vaughan's study (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of compounds like the title compound often displays complexity with crystal structures characterized by single crystal X-ray diffraction data, showcasing specific conformations and hydrogen bond interactions, as illustrated in the work of Ganapathy et al. (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).
Chemical Reactions and Properties
Chemical reactions such as cyclopropanation and reactions with diazomethane indicate the reactivity of these compounds, leading to the formation of different molecular structures and compounds with unique properties, as discussed by Kasradze et al. (Kasradze et al., 2009).
Physical Properties Analysis
The physical properties of these compounds are influenced by their molecular structure and conformations, with crystal packing determined by van der Waals interactions, as highlighted in Moser, Bertolasi, and Vaughan's study (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
The chemical properties, such as the formation of bicyclic structures and the presence of specific substituents, significantly impact the overall reactivity and stability of these compounds, as seen in the studies by Czardybon et al. and Weigl et al. (Czardybon et al., 2008), (Weigl et al., 2002).
科学的研究の応用
Synthesis and Analgesic Applications
- Research has demonstrated an improved synthesis method for derivatives of azabicycloalkanes, including compounds structurally related to the one , showing potential as new analgesic agents with low addiction liability. This method allows for the synthesis of a variety of derivatives for pharmacological evaluation, highlighting the compound's potential in analgesic applications (Takeda et al., 1976).
Antidepressant Biochemical Profile
- A novel bicyclic compound structurally similar to the specified chemical was found to exhibit a neurochemical profile predictive of antidepressant activity. This compound inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake, indicating potential use in antidepressant therapy without the side effects common to tricyclic antidepressants (Muth et al., 1986).
Mechanisms of Action in Receptor Binding
- Detailed studies on the mechanisms and stereochemistry of reaction and formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines have been conducted. These studies provide insights into the complex interactions and potential therapeutic applications of these compounds in the field of medicinal chemistry (Wang et al., 2001).
Antifungal Properties
- Research into 4-methoxy-N,N-dimethyl-6-(phenylthio) pyrimidin-2-amine derivatives, which share a common structural motif with the compound , has shown significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These findings suggest potential applications of similar compounds in developing antifungal agents (Jafar et al., 2017).
Novel Synthetic Pathways
- The synthesis and characterization of new derivatives, including studies on their receptor binding and cytotoxic activities, offer insights into novel synthetic pathways. These pathways could lead to the development of new therapeutic agents, highlighting the compound's relevance in synthetic organic chemistry and drug development (Weigl et al., 2002).
特性
IUPAC Name |
2-[(1S,5R)-3-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-22(2)20(25)15-24-18-9-8-17(21(24)26)13-23(14-18)12-4-5-16-6-10-19(27-3)11-7-16/h4-7,10-11,17-18H,8-9,12-15H2,1-3H3/b5-4+/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMXWLLJAAZZSO-WYIDIVSCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2CCC(C1=O)CN(C2)CC=CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN1[C@@H]2CC[C@H](C1=O)CN(C2)C/C=C/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S,5R)-3-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)
![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)


![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)
![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)
![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)
![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)
![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)